molecular formula C9H12N4S B1435190 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile CAS No. 1803592-90-6

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile

Cat. No.: B1435190
CAS No.: 1803592-90-6
M. Wt: 208.29 g/mol
InChI Key: BVFBJODHCIYRQL-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a piperazine moiety and a nitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carbonitrile with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the nitrile group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2-thiazole-4-carbonitrile: Lacks the piperazine moiety, resulting in different biological activities.

    5-(Piperazin-1-yl)-1,2-thiazole-4-carbonitrile: Lacks the methyl group, which can affect its chemical reactivity and biological properties.

    3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group, leading to different chemical and biological properties.

Uniqueness

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both the piperazine moiety and the nitrile group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and other fields .

Properties

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFBJODHCIYRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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